Tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate
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Overview
Description
Tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and two methoxy groups attached to a benzylcarbamate structure. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate typically involves the protection of the amino group followed by the introduction of the tert-butyl group. One common method is to start with 5-amino-2,3-dimethoxybenzylamine and react it with tert-butyl chloroformate under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amino group can produce primary amines.
Scientific Research Applications
Tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-amino-2,3-dimethoxybenzoate
- Tert-butyl 5-amino-2,3-dimethoxyphenylcarbamate
- Tert-butyl 5-amino-2,3-dimethoxybenzamide
Uniqueness
Tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and methoxy groups allows for versatile reactivity, while the tert-butyl group provides stability and steric protection.
Properties
Molecular Formula |
C14H22N2O4 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
tert-butyl N-[(5-amino-2,3-dimethoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H22N2O4/c1-14(2,3)20-13(17)16-8-9-6-10(15)7-11(18-4)12(9)19-5/h6-7H,8,15H2,1-5H3,(H,16,17) |
InChI Key |
LSOSZNJRYCVRMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC(=C1)N)OC)OC |
Origin of Product |
United States |
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